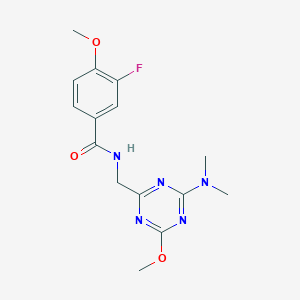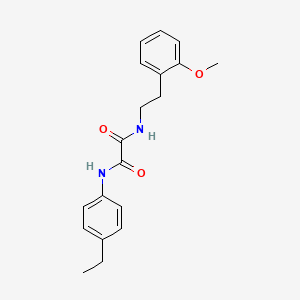
N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide, also known as DBeQ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression. N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the phosphorylation of IκBα, a key regulator of the NF-κB pathway, leading to the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of apoptosis in cancer cells, and the protection of neurons from oxidative stress. These effects are likely due to the inhibition of the NF-κB signaling pathway, which plays a key role in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide is its relatively low potency compared to other NF-κB inhibitors, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide, including:
1. Further studies on the mechanisms of action of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide, including its effects on other signaling pathways and cellular processes.
2. Development of more potent analogs of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide for use in cancer and inflammatory disease therapy.
3. Studies on the potential use of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide in combination with other drugs or therapies for enhanced efficacy.
4. Investigation of the potential use of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide in the treatment of neurodegenerative diseases.
5. Studies on the pharmacokinetics and pharmacodynamics of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide to optimize dosing regimens and minimize potential side effects.
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action and optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide involves several steps, starting with the reaction of 8-hydroxyquinoline with thionyl chloride to form 8-chloroquinoline. This is then reacted with potassium thioacetate to form 8-thioacetatequinoline, which is then reacted with 1-cyano-1,2-dimethylpropyl bromide to form the desired compound.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. In cancer research, N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential candidate for cancer therapy. In inflammatory diseases, N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. In neurodegenerative diseases, N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have neuroprotective effects, suggesting its potential use in the treatment of conditions such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12(2)17(3,11-18)20-15(21)10-22-14-8-4-6-13-7-5-9-19-16(13)14/h4-9,12H,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQLRIXFFFZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2838780.png)
![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate](/img/structure/B2838781.png)
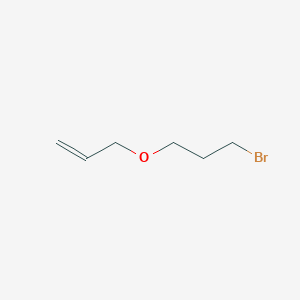
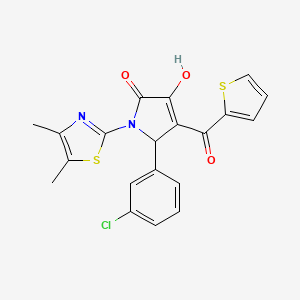
![N-[4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2838788.png)



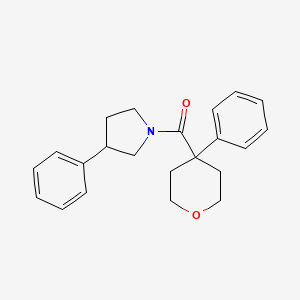

![(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2838798.png)

